molecular formula C9H14INO B14716529 (o-Hydroxyphenyl)trimethylammonium iodide CAS No. 21405-07-2

(o-Hydroxyphenyl)trimethylammonium iodide

Cat. No.: B14716529
CAS No.: 21405-07-2
M. Wt: 279.12 g/mol
InChI Key: OUKNUJJNJAEVSP-UHFFFAOYSA-N
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Description

(o-Hydroxyphenyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C9H14INO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (o-Hydroxyphenyl)trimethylammonium iodide typically involves the quaternization of o-hydroxyaniline with methyl iodide. The reaction is carried out in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(o-Hydroxyphenyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form o-benzoquinone derivatives.

    Reduction: It can be reduced using mild reducing agents like samarium(II) iodide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Samarium(II) iodide in tetrahydrofuran is a typical reducing agent.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation: o-Benzoquinone derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(o-Hydroxyphenyl)trimethylammonium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.

    Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It is used in the formulation of certain industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (o-Hydroxyphenyl)trimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell surfaces, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethylammonium iodide
  • Ferrocenylmethyltrimethylammonium iodide
  • Trimethylphenylammonium iodide

Uniqueness

(o-Hydroxyphenyl)trimethylammonium iodide is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other quaternary ammonium compounds that lack this functional group.

Properties

CAS No.

21405-07-2

Molecular Formula

C9H14INO

Molecular Weight

279.12 g/mol

IUPAC Name

(2-hydroxyphenyl)-trimethylazanium;iodide

InChI

InChI=1S/C9H13NO.HI/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,1-3H3;1H

InChI Key

OUKNUJJNJAEVSP-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1O.[I-]

Origin of Product

United States

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